molecular formula C8H4BrClN2O B12358228 6-bromo-7-chloro-4aH-quinazolin-4-one

6-bromo-7-chloro-4aH-quinazolin-4-one

Cat. No.: B12358228
M. Wt: 259.49 g/mol
InChI Key: ZPVMTBKLCLFBDI-UHFFFAOYSA-N
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Description

6-bromo-7-chloro-4aH-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 7th positions, respectively, on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloro-4aH-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and anthranilic acid derivatives.

    Cyclization: The substituted aniline undergoes cyclization with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Halogenation: The quinazolinone core is then subjected to halogenation reactions using bromine and chlorine sources to introduce the bromine and chlorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-chloro-4aH-quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms in the quinazolinone ring.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other heterocyclic derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable lead compound for drug discovery.

    Medicine: It has potential therapeutic applications in the treatment of infectious diseases and cancer.

    Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-5-chloro-4-quinazolinone
  • 7-bromo-6-chloro-4-quinazolinone
  • 6-chloro-7-bromo-4-quinazolinone

Uniqueness

6-bromo-7-chloro-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-7-chloro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-4H

InChI Key

ZPVMTBKLCLFBDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC=NC(=O)C21)Cl)Br

Origin of Product

United States

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